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molecular formula C9H12O3 B048965 8-Oxaspiro[4.5]decane-7,9-dione CAS No. 5662-95-3

8-Oxaspiro[4.5]decane-7,9-dione

Cat. No. B048965
M. Wt: 168.19 g/mol
InChI Key: GFWLMILMVMCJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04255429

Procedure details

The starting material is prepared as follows: The mixture of 200 g of 3,3-tetramethyleneglutaric anhydride, 57 g of 4-aminopyridine and 1,500 ml of xylene is stirred and refluxed on a water separator for 3 days. After cooling slightly, the xylene solution is decanted from a small amount of oily material, and after cooling in an ice bath, the collected residue dissolved in 1,500 ml of boiling ethanol, the solution cooled to 5°, filtered and the residue dried, to yield the 8-(4-pyridyl)-8-azaspiro[4,5]decan-7,9-dione melting at 208°-211°.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][C:4]2([CH2:12][C:10](=[O:11])[O:9][C:7](=O)[CH2:6]2)[CH2:3][CH2:2]1.[NH2:13][C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.C1(C)C(C)=CC=CC=1>O>[N:17]1[CH:18]=[CH:19][C:14]([N:13]2[C:7](=[O:9])[CH2:6][C:4]3([CH2:3][CH2:2][CH2:1][CH2:5]3)[CH2:12][C:10]2=[O:11])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1CCC2(C1)CC(=O)OC(=O)C2
Name
Quantity
57 g
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling slightly
CUSTOM
Type
CUSTOM
Details
the xylene solution is decanted from a small amount of oily material
TEMPERATURE
Type
TEMPERATURE
Details
after cooling in an ice bath
DISSOLUTION
Type
DISSOLUTION
Details
the collected residue dissolved in 1,500 ml of boiling ethanol
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 5°
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the residue dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)N1C(CC2(CCCC2)CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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